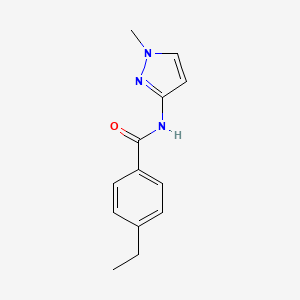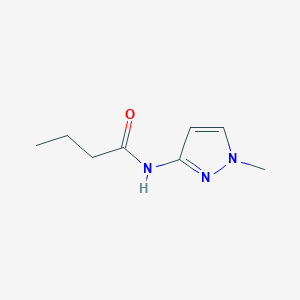
4-bromo-1,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-1,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC). sGC is an enzyme that produces cyclic guanosine monophosphate (cGMP), which plays a crucial role in regulating various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission. Inhibition of sGC by BAY 73-6691 has been shown to have potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and erectile dysfunction.
Mecanismo De Acción
4-bromo-1,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide 73-6691 selectively inhibits sGC, which leads to a decrease in cGMP production. This results in relaxation of smooth muscle cells and vasodilation of blood vessels. 4-bromo-1,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide 73-6691 has been shown to have a greater affinity for the oxidized form of sGC, which is present in diseased tissues, compared to the reduced form of sGC, which is present in healthy tissues.
Biochemical and Physiological Effects:
4-bromo-1,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide 73-6691 has been shown to have several biochemical and physiological effects, including relaxation of smooth muscle cells, vasodilation of blood vessels, inhibition of platelet aggregation, and modulation of neurotransmission. These effects are mediated by the decrease in cGMP production resulting from sGC inhibition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-bromo-1,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide 73-6691 in lab experiments is its selectivity for sGC, which allows for specific modulation of cGMP production. However, one limitation is the potential for off-target effects, as sGC is also present in healthy tissues. Additionally, the use of 4-bromo-1,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide 73-6691 may not be suitable for all experimental models, as its effects may be influenced by the presence of other signaling pathways.
Direcciones Futuras
There are several future directions for research on 4-bromo-1,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide 73-6691, including the development of more potent and selective sGC inhibitors, the investigation of the effects of sGC inhibition in other disease models, and the exploration of combination therapies with other drugs targeting the cGMP pathway. Additionally, further studies are needed to fully understand the mechanisms underlying the biochemical and physiological effects of 4-bromo-1,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide 73-6691, as well as its potential for off-target effects.
Métodos De Síntesis
The synthesis of 4-bromo-1,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide 73-6691 involves the reaction of 4-bromo-1,5-dimethylpyrazole-3-carboxylic acid with 2-(morpholin-4-yl)ethylamine in the presence of a coupling agent, such as N,N'-diisopropylcarbodiimide (DIC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with acetic anhydride to form the corresponding carboxamide.
Aplicaciones Científicas De Investigación
4-bromo-1,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide 73-6691 has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and erectile dysfunction. In preclinical studies, 4-bromo-1,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide 73-6691 has been shown to improve pulmonary hemodynamics and right ventricular function in animal models of pulmonary hypertension. In clinical trials, 4-bromo-1,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide 73-6691 has been shown to improve exercise capacity and quality of life in patients with pulmonary hypertension.
Propiedades
IUPAC Name |
4-bromo-1,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN4O2/c1-9-10(13)11(15-16(9)2)12(18)14-3-4-17-5-7-19-8-6-17/h3-8H2,1-2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCNEGJXXIQHIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)NCCN2CCOCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B7458970.png)
![2-[2-(2-hydroxyethyl)-1H-benzimidazol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7458983.png)
![4-Chloro-5-[4-(diphenylmethyl)piperazin-1-yl]-2-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B7458994.png)



![2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methylpyrazol-3-yl)acetamide](/img/structure/B7459025.png)
![Methyl 2-[[5-(piperidin-1-ylmethyl)furan-2-carbonyl]amino]acetate](/img/structure/B7459035.png)


![N-[3-(4-bromoanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459073.png)


![N-[(4-fluorophenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7459084.png)